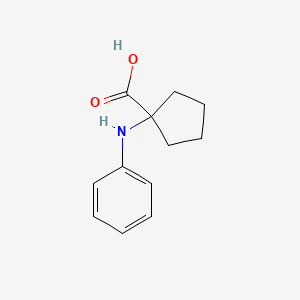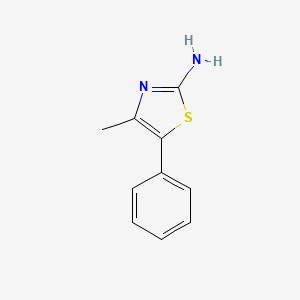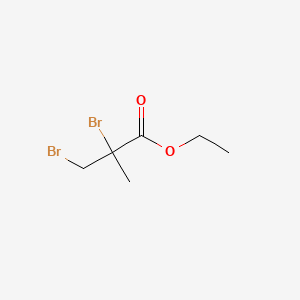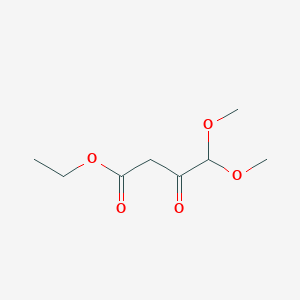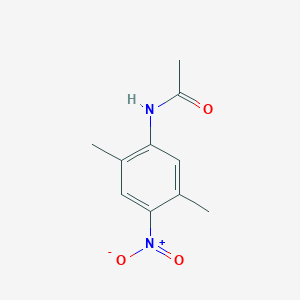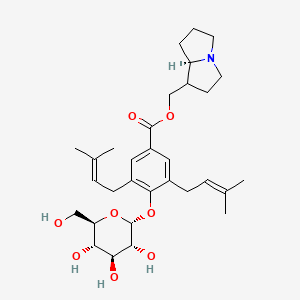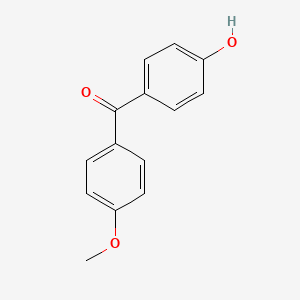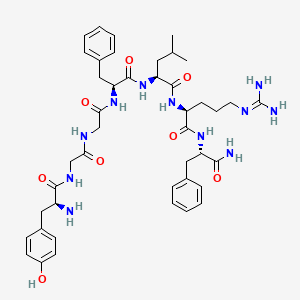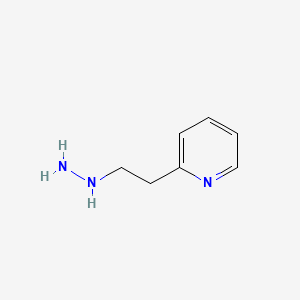![molecular formula C8H7NO3 B1604996 Benzo[d][1,3]dioxole-4-carboxamide CAS No. 69151-39-9](/img/structure/B1604996.png)
Benzo[d][1,3]dioxole-4-carboxamide
Overview
Description
Benzo[d][1,3]dioxole-4-carboxamide: is an organic compound characterized by a benzodioxole ring fused with a carboxamide group
Mechanism of Action
Target of Action
Benzo[d][1,3]dioxole-4-carboxamide is a synthetic compound that has been evaluated for its cytotoxic activity against various cancer cell lines
Mode of Action
It has been observed that carboxamide containing compounds, such as this compound, showed anticancer activity . These compounds have been found to reduce secretions of α-fetoprotein (α-FP), a tumor marker, in Hep3B cancer cells .
Biochemical Pathways
It has been noted that the compound induced arrest in the g2-m phase of the cell cycle . This suggests that it may interfere with cell division and proliferation, which are crucial processes in cancer progression.
Result of Action
This compound has demonstrated potent anticancer activity against the Hep3B cancer cell line . It was found to induce cell cycle arrest in the G2-M phase, which is very close to the activity of doxorubicin, a well-known anticancer drug . This suggests that the compound has a potent and promising antitumor activity.
Biochemical Analysis
Biochemical Properties
Benzo[d][1,3]dioxole-4-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, this compound can bind to proteins involved in cell signaling pathways, influencing cellular responses to external stimuli . These interactions are essential for understanding the compound’s potential therapeutic effects.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In cancer cell lines, such as cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cells, this compound exhibits cytotoxic activity, reducing cell viability and inducing cell cycle arrest . This compound also influences cell signaling pathways, such as the cGAS-STING pathway, which plays a role in innate immunity and antitumor responses . Furthermore, this compound can modulate gene expression and cellular metabolism, contributing to its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit the activity of specific enzymes, such as cytochrome P450, by binding to their active sites . Additionally, this compound can activate or inhibit signaling pathways, leading to alterations in gene expression and cellular responses . These molecular interactions are critical for understanding the compound’s therapeutic potential and its effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular function . Degradation of this compound can occur over time, potentially reducing its efficacy in long-term experiments . Understanding these temporal effects is essential for optimizing the use of this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and modulating immune responses . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Identifying the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence the levels of key metabolites, such as glucose and lipids, by modulating metabolic pathways . Understanding these metabolic interactions is essential for elucidating the compound’s overall effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, such as ATP-binding cassette (ABC) transporters, which regulate its intracellular concentration . Additionally, this compound can bind to proteins that facilitate its distribution within tissues, influencing its localization and accumulation . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, where it may interact with DNA and transcription factors to modulate gene expression . Additionally, this compound can be targeted to the mitochondria, where it may influence cellular metabolism and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d][1,3]dioxole-4-carboxamide typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with an amine source under controlled conditions. One common method involves the use of benzenesulfonylhydrazine and 4-methyl-benzenesulphonylhydrazine in the presence of solvents like acetone, ethyl acetate, and ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes steps like crystallization, filtration, and purification to obtain the compound in high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzo[d][1,3]dioxole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Benzo[d][1,3]dioxole-4-carboxylic acid.
Reduction: Benzo[d][1,3]dioxole-4-amine.
Substitution: Various halogenated or alkylated derivatives of this compound.
Scientific Research Applications
Chemistry: Benzo[d][1,3]dioxole-4-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly against α-amylase, making them candidates for antidiabetic drugs .
Medicine: The compound has been investigated for its anticancer properties. Studies have shown that certain derivatives exhibit cytotoxic activity against various cancer cell lines, including cervical, colorectal, and liver cancers .
Industry: In the industrial sector, this compound is used in the development of sensors for detecting heavy metal ions like lead (Pb2+). These sensors are crucial for environmental monitoring and pollution control .
Comparison with Similar Compounds
- Benzo[d][1,3]dioxole-5-carboxamide
- Benzo[d][1,3]dioxole-6-carboxamide
- Benzo[d][1,3]dioxole-4,7-dicarboxylic acid
Uniqueness: Benzo[d][1,3]dioxole-4-carboxamide stands out due to its specific substitution pattern on the benzodioxole ring, which imparts unique chemical reactivity and biological activity. Compared to its analogs, it has shown more potent enzyme inhibition and anticancer properties, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1,3-benzodioxole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJCPTUYASMZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10988860 | |
| Record name | 2H-1,3-Benzodioxole-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10988860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69151-39-9 | |
| Record name | 69151-39-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1,3-Benzodioxole-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10988860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


